Cas no 849919-57-9 (1-Cbz-2-benzyl-2-azetidinecarboxylic acid)

1-Cbz-2-benzyl-2-azetidinecarboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Cbz-2-benzyl-2-azetidinecarboxylic acid
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- MDL: MFCD12406958
- インチ: 1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
- InChIKey: NBXHGMSWYSWAHL-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC1(CC1=CC=CC=C1)C(O)=O
1-Cbz-2-benzyl-2-azetidinecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01JM7U-100mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 100mg |
$153.00 | 2024-04-21 | |
Advanced ChemBlocks | P35815-250MG |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 95% | 250MG |
$415 | 2023-09-15 | |
Advanced ChemBlocks | P35815-100MG |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 95% | 100MG |
$205 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529616-100mg |
2-Benzyl-1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid |
849919-57-9 | 98% | 100mg |
¥2283.00 | 2024-07-28 | |
1PlusChem | 1P01JM7U-500mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 500mg |
$433.00 | 2024-04-21 | |
Aaron | AR01JMG6-250mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 250mg |
$327.00 | 2025-02-11 | |
Aaron | AR01JMG6-100mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 100mg |
$167.00 | 2025-02-11 | |
1PlusChem | 1P01JM7U-250mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 250mg |
$285.00 | 2024-04-21 | |
Advanced ChemBlocks | P35815-1G |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 95% | 1G |
$1,060 | 2023-09-15 | |
Aaron | AR01JMG6-500mg |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid |
849919-57-9 | 97% | 500mg |
$491.00 | 2025-02-11 |
1-Cbz-2-benzyl-2-azetidinecarboxylic acid 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shachi Mittal Analyst, 2019,144, 2635-2642
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-Cbz-2-benzyl-2-azetidinecarboxylic acidに関する追加情報
Recent Advances in the Synthesis and Applications of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid (CAS: 849919-57-9)
1-Cbz-2-benzyl-2-azetidinecarboxylic acid (CAS: 849919-57-9) is a key intermediate in the synthesis of β-lactam derivatives and other bioactive molecules. Recent studies have highlighted its importance in medicinal chemistry, particularly in the development of novel antibiotics and enzyme inhibitors. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.
Recent literature has demonstrated innovative synthetic routes for 1-Cbz-2-benzyl-2-azetidinecarboxylic acid, emphasizing green chemistry principles and improved yields. A study published in the Journal of Organic Chemistry (2023) described a catalytic asymmetric synthesis method using chiral auxiliaries, achieving high enantiomeric purity (>99% ee). This breakthrough addresses previous challenges in stereoselective synthesis and opens new avenues for the production of optically active azetidine derivatives.
In terms of biological applications, researchers have explored the compound's potential as a building block for protease inhibitors. Molecular docking studies suggest that derivatives of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid exhibit strong binding affinity to SARS-CoV-2 main protease (Mpro), indicating possible applications in antiviral drug development. Additionally, its structural features make it a promising candidate for designing novel β-lactamase inhibitors to combat antibiotic resistance.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 for its use in combination therapies. Analytical characterization techniques, including NMR spectroscopy and X-ray crystallography, have provided detailed structural insights that facilitate rational drug design. Stability studies under various conditions have also been conducted to support formulation development.
Future research directions include exploring the compound's utility in targeted drug delivery systems and investigating its pharmacokinetic properties. The unique four-membered ring structure of the azetidine moiety offers distinct advantages in terms of metabolic stability and conformational restriction, which are valuable features in drug design. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
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